rac-(1R,5S)-3-azabicyclo[3.2.1]octane
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Overview
Description
rac-(1R,5S)-3-azabicyclo[3.2.1]octane: is a bicyclic organic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing rac-(1R,5S)-3-azabicyclo[3.2.1]octane involves the reductive amination of a suitable bicyclic ketone with an amine source. This reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Cyclization Reactions: Another approach involves the cyclization of a linear precursor containing the necessary functional groups. This can be achieved through intramolecular nucleophilic substitution reactions, often catalyzed by acids or bases.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(1R,5S)-3-azabicyclo[3.2.1]octane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: rac-(1R,5S)-3-azabicyclo[32
Biology: In biological research, this compound can serve as a scaffold for designing bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of central nervous system agents and other therapeutic compounds.
Industry: In industrial applications, rac-(1R,5S)-3-azabicyclo[3.2.1]octane can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which rac-(1R,5S)-3-azabicyclo[3.2.1]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s bicyclic structure allows for unique spatial arrangements that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
- rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol
- rac-(1R,3s,5S)-3-(3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride
Uniqueness: rac-(1R,5S)-3-azabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R,5S)-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2/t6-,7+ |
InChI Key |
CJQNJRRDTPULTL-KNVOCYPGSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CNC2 |
Canonical SMILES |
C1CC2CC1CNC2 |
Origin of Product |
United States |
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